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Compound of Interest

Compound Name: Calcium Green 1AM

Cat. No.: B593704

Technical Support Center: Calcium Green-1 AM

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals address common
issues encountered during experiments with Calcium Green-1 AM, with a specific focus on
correcting for dye leakage.

Frequently Asked Questions (FAQSs)

Q1: What is Calcium Green-1 AM and how does it work?

Calcium Green-1 AM is a cell-permeant fluorescent indicator used to measure intracellular
calcium concentrations.[1][2][3] The acetoxymethyl (AM) ester group makes the dye lipid-
soluble, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases
cleave the AM group, trapping the now cell-impermeant Calcium Green-1 dye in the cytoplasm.
[4] Upon binding to calcium ions (Caz?*), the fluorescence intensity of Calcium Green-1
increases significantly, with an approximate 14-fold increase.[5] This change in fluorescence
can be monitored using fluorescence microscopy, flow cytometry, or a microplate reader to
determine intracellular calcium levels.

Q2: What causes Calcium Green-1 AM to leak from cells?

The de-esterified Calcium Green-1, while designed to be membrane-impermeant, can be
actively extruded from the cell by organic anion transporters (OATs). These transporters are
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naturally present in the cell membrane of many cell types, including CHO and HelLa cells, and
can lead to a gradual decrease in the intracellular dye concentration over time, affecting the
accuracy and duration of calcium measurements.

Q3: How can | prevent Calcium Green-1 AM from leaking?

The most common method to reduce the leakage of de-esterified Calcium Green-1 is to use an
organic anion transporter inhibitor, such as probenecid. Probenecid blocks the OATs, thereby
improving the intracellular retention of the dye. For most cell lines, a final in-well concentration
of 0.5-1 mM probenecid is recommended, though the optimal concentration may need to be
determined empirically. Some newer dyes, such as the Calbryte™ series, have been
developed for improved intracellular retention without the need for probenecid.

Q4: Are there alternatives to Calcium Green-1 AM that are less prone to leakage?

Yes, there are several alternatives. Dextran-conjugated forms of Calcium Green-1 show a
dramatic reduction in both leakage and compartmentalization. However, these require different
loading methods, such as microinjection or electroporation, as they are not cell-permeant.
Newer generations of calcium indicators, like Calbryte™ 520, have been specifically designed
for enhanced intracellular retention, often eliminating the need for probenecid.

Troubleshooting Guide
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Issue

Possible Cause(s)

Recommended Solution(s)

Rapid decrease in
fluorescence signal over time

(Dye Leakage)

Activity of organic anion
transporters (OATS) in the cell

membrane.

Add probenecid to the dye
loading and imaging buffer at a
final concentration of 0.5-2.5
mM to inhibit OATs. Optimize
the probenecid concentration
for your specific cell type.
Consider using a dextran-
conjugated form of Calcium
Green-1 for longer-term
experiments, though this will
require a different cell loading
technigue. Alternatively,
consider using a newer
generation dye like Calbryte™
520, which exhibits improved

cellular retention.

Low fluorescence signal or

poor dye loading

Incomplete hydrolysis of the
AM ester by intracellular
esterases. Inefficient dye
loading due to low dye
concentration or short
incubation time. Extracellular
hydrolysis of the AM-ester by
extracellular esterases

(especially in plant cells).

Increase the incubation time to
allow for more complete de-
esterification (e.g., up to 60
minutes or longer for some cell
lines). Optimize the final
concentration of Calcium
Green-1 AM (typically 4-5 uM
for most cell lines). Use
Pluronic® F-127 (at a final
concentration of 0.02-0.04%)
in the loading buffer to improve
the aqueous solubility of the
AM ester. For plant cells,
consider adding an esterase
inhibitor like eserine to the

loading solution.

High background fluorescence

Incomplete removal of

extracellular dye.

Ensure thorough washing of
cells after the dye loading step

to remove any excess
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Autofluorescence from cells or

media components.

extracellular dye. Use a phenol
red-free medium during the
experiment to reduce

background fluorescence.

Compartmentalization of the
dye (e.g., in mitochondria or

other organelles)

Dye sequestration into
organelles, which can be more
prevalent at higher

temperatures.

Decrease the loading
temperature. Some
researchers report that loading
at room temperature or below
can reduce indicator
compartmentalization. Use a
dextran-conjugated dye, which
is less likely to be sequestered

into organelles.

Cellular toxicity or altered cell

function

High concentrations of Calcium
Green-1 AM or probenecid.
Phototoxicity from prolonged

exposure to excitation light.

Use the lowest effective
concentration of both the dye
and probenecid. Perform a
concentration-response curve
to determine the optimal, non-
toxic concentrations for your
cell type. Minimize the
exposure of cells to the
excitation light by using neutral
density filters, reducing
exposure time, and acquiring

images only when necessary.

Experimental Protocols
Protocol for Loading Calcium Green-1 AM with

Probenecid

This protocol provides a general guideline for loading adherent cells in a 96-well plate and

should be optimized for your specific experimental needs.

Materials:
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e Calcium Green-1 AM (50 pg vial)

» High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

e Pluronic® F-127, 10% solution in water

» Probenecid

e 1 M NaOH

o Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or buffer of your choice
o Adherent cells cultured in a 96-well black wall/clear bottom plate

Procedure:

o Prepare Stock Solutions:

o Calcium Green-1 AM Stock Solution (2-5 mM): Dissolve 50 pg of Calcium Green-1 AM in
approximately 7.7 uL of high-quality, anhydrous DMSO to make a 5 mM stock solution.
Aliquot and store at -20°C, protected from light and moisture.

o Pluronic® F-127 (10% wi/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.
This may require gentle warming. Store at room temperature.

o Probenecid Stock Solution (250 mM): Dissolve 71.3 mg of probenecid in 1 mL of 1 M
NaOH, then bring the final volume to 10 mL with HHBS. Aliquot and store at -20°C.

e Prepare Dye Loading Solution (for one 96-well plate):

o Thaw the Calcium Green-1 AM, Pluronic® F-127, and Probenecid stock solutions to room
temperature.

o In a suitable tube, mix:
» 4 uL of 5 mM Calcium Green-1 AM stock solution

» 10 pL of 10% Pluronic® F-127
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= 100 pL of 250 mM Probenecid stock solution

» Bring the final volume to 10 mL with HHBS.

o This will result in a final loading solution with approximately 2 uM Calcium Green-1 AM,
0.01% Pluronic® F-127, and 2.5 mM Probenecid. The final in-well concentration will be
lower after adding to the cells.

e Cell Loading:
o Remove the growth medium from the wells of the 96-well plate containing your cells.
o Add 100 pL of the dye loading solution to each well.

o Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary
depending on the cell type.

e Washing:
o Remove the dye loading solution from the wells.

o Wash the cells twice with 100 pL of HHBS (or your buffer of choice) containing 1 mM
probenecid to remove any extracellular dye.

e Imaging:
o Add 100 pL of HHBS (with 1 mM probenecid) to each well.

o You are now ready to perform your calcium imaging experiment. Measure fluorescence
using a fluorescence microscope or plate reader with excitation at ~490 nm and emission
at ~525 nm.

Visualizations
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Correction Strategy
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Caption: Workflow of Calcium Green-1 AM loading, activation, and leakage pathway with

probenecid inhibition.
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Caption: A logical workflow for troubleshooting common issues in Calcium Green-1 AM
experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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